

# Midesteine: A Discontinued Leukocyte Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Discovery and Initial Development of Midesteine (MR 889)

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Midesteine (also known as MR 889) is a synthetic, cyclic thiolic proteinase inhibitor developed by Medea Research. It was investigated as a potential therapeutic agent for chronic obstructive pulmonary disease (COPD) and chronic bronchitis due to its inhibitory activity against human neutrophil elastase (ELA2), a key enzyme implicated in the pathogenesis of these inflammatory lung diseases. Despite demonstrating a favorable safety profile in early clinical trials, the development of Midesteine was ultimately discontinued due to limited efficacy. This technical guide provides a comprehensive overview of the discovery and initial development of Midesteine, summarizing the available data on its mechanism of action, inhibitory activity, and early clinical evaluation.

## Introduction

Chronic obstructive pulmonary disease (COPD) is a progressive and debilitating inflammatory lung disease characterized by airflow limitation.[1] A central hypothesis in the pathophysiology of COPD is the protease-antiprotease imbalance, where an excess of proteolytic enzymes, particularly neutrophil elastase, overwhelms the endogenous antiprotease defenses, leading to the destruction of lung parenchyma.[1] Human neutrophil elastase (leukocyte elastase, ELA2) is a serine protease that degrades elastin, a critical component of the extracellular matrix in the



lungs. Unchecked elastolytic activity contributes to the loss of lung elasticity and the development of emphysema, a hallmark of COPD.

This understanding spurred the development of neutrophil elastase inhibitors as a therapeutic strategy for COPD. **Midesteine** (MR 889) emerged as one such candidate, a synthetic inhibitor designed to target and neutralize the enzymatic activity of neutrophil elastase.

## **Discovery and Initial Characterization**

**Midesteine** was identified as a potent inhibitor of several serine proteases. Initial in vitro studies demonstrated its ability to inhibit human neutrophil elastase, as well as porcine pancreatic elastase and bovine chymotrypsin.

## **Data Presentation: Inhibitory Activity**

While precise IC50 values are not publicly available, initial research indicated that **Midesteine** effectively inhibits its target enzymes at concentrations in the micromolar range. The primary publication on its discovery notes inhibitory activity at concentrations of  $10^{-5}$  to  $10^{-6}$  M.

Table 1: Summary of Midesteine's Inhibitory Profile

| Target Enzyme       | Species | Reported Inhibitory Concentration     |
|---------------------|---------|---------------------------------------|
| Neutrophil Elastase | Human   | 10 <sup>-5</sup> - 10 <sup>-6</sup> M |
| Pancreatic Elastase | Porcine | 10 <sup>-5</sup> - 10 <sup>-6</sup> M |
| Chymotrypsin        | Bovine  | 10 <sup>-5</sup> - 10 <sup>-6</sup> M |

Note: Specific IC50 values are not available in the public domain.

## **Preclinical Pharmacokinetics**

Detailed preclinical pharmacokinetic data for **Midesteine** in animal models (e.g., Cmax, Tmax, AUC, half-life) are not publicly available. This information was likely generated during its early development by Medea Research but was not published in peer-reviewed literature.



## **Mechanism of Action**

**Midesteine** is a synthetic cyclic thiolic compound that acts as an inhibitor of leukocyte elastase (ELA2). The proposed mechanism of action involves the interaction of its thiol group with the active site of the elastase enzyme, thereby preventing the breakdown of elastin and other extracellular matrix proteins.

## **Signaling Pathway**

The pathological cascade in COPD involves the recruitment of neutrophils to the lungs, which then release elastase. This enzyme degrades the extracellular matrix, leading to tissue damage and perpetuating the inflammatory response. **Midesteine** was designed to interrupt this cycle by directly inhibiting elastase activity.



Click to download full resolution via product page

Caption: **Midesteine**'s mechanism of action in the ELA2 pathway.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis of **Midesteine** and the specific assays used for its characterization are not publicly available. However, a general protocol for a neutrophil elastase inhibition assay, similar to what would have been used to evaluate **Midesteine**, is described below.

## **Neutrophil Elastase Inhibition Assay (General Protocol)**

This fluorometric assay is used to screen for inhibitors of neutrophil elastase.

Materials:

Human Neutrophil Elastase enzyme



- Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
- Test compound (Midesteine)
- 96-well microplate (black, for fluorescence)
- Fluorescence plate reader

#### Procedure:

- Prepare a stock solution of the test compound (Midesteine) in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the test compound to achieve a range of desired concentrations.
- In a 96-well microplate, add the assay buffer to each well.
- Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Add the human neutrophil elastase enzyme to all wells except the negative control.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to interact with the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the reaction rate against the inhibitor concentration to determine the IC50 value.





Click to download full resolution via product page

Caption: General workflow for a neutrophil elastase inhibition assay.

## **Clinical Development and Discontinuation**

A double-blind, randomized, placebo-controlled clinical trial was conducted to evaluate the safety and efficacy of **Midesteine** in patients with COPD.



## **Clinical Trial Design**

- Study Population: Patients with stable COPD.
- Treatment Group: Oral administration of Midesteine (500 mg, twice daily) for 4 weeks.
- Control Group: Placebo administered on the same schedule.
- · Primary Endpoints: Safety and tolerability.
- Secondary Endpoints: Biochemical markers of lung destruction (e.g., plasma elastin-derived peptides, urinary desmosine).

## **Results and Conclusion**

The clinical trial demonstrated that **Midesteine** was well-tolerated by COPD patients. However, the study failed to show a statistically significant reduction in the biochemical markers of lung destruction in the overall treatment group compared to placebo. A subgroup analysis suggested a potential effect in patients with a shorter duration of the disease, but this was not sufficient to warrant further development.

Table 2: Summary of Midesteine Clinical Trial Outcome

| Parameter           | Result                                                                                                    |
|---------------------|-----------------------------------------------------------------------------------------------------------|
| Safety              | Good safety and tolerability profile.                                                                     |
| Efficacy (Overall)  | No significant change in biochemical markers of lung destruction.                                         |
| Efficacy (Subgroup) | A post-treatment reduction in urinary desmosine was observed in patients with a shorter disease duration. |
| Development Status  | Discontinued.                                                                                             |

## Conclusion



**Midesteine** (MR 889) represents an early effort to target neutrophil elastase for the treatment of COPD. While the compound was successfully identified and demonstrated in vitro inhibitory activity, it ultimately failed to show significant efficacy in a clinical setting, leading to the discontinuation of its development. The story of **Midesteine** underscores the challenges in translating in vitro potency to clinical benefit in complex inflammatory diseases like COPD. Despite its discontinuation, the research into **Midesteine** and other elastase inhibitors has contributed to a greater understanding of the role of proteases in lung disease and continues to inform the development of novel therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Midesteine: A Discontinued Leukocyte Elastase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676579#discovery-and-initial-development-of-midesteine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com